t-Butyl (R)-2-hydroxypentanoate

Catalog No.
S6644009
CAS No.
2097878-69-6
M.F
C9H18O3
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
t-Butyl (R)-2-hydroxypentanoate

CAS Number

2097878-69-6

Product Name

t-Butyl (R)-2-hydroxypentanoate

IUPAC Name

tert-butyl (2R)-2-hydroxypentanoate

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C9H18O3/c1-5-6-7(10)8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m1/s1

InChI Key

MZPPRWQFUAKFRD-SSDOTTSWSA-N

SMILES

CCCC(C(=O)OC(C)(C)C)O

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)O

Isomeric SMILES

CCC[C@H](C(=O)OC(C)(C)C)O

Tert-Butyl (R)-2-hydroxypentanoate is an organic compound with the molecular formula C9H18O3C_9H_{18}O_3 and a molecular weight of 174.24 g/mol. It is classified as an ester, specifically a tert-butyl ester of 2-hydroxypentanoic acid, featuring a chiral center at the second carbon atom. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties and biological activity.

As an intermediate, t-Butyl (R)-2-hydroxypentanoate does not have its own mechanism of action. Its significance lies in its ability to be transformed into various other molecules with specific biological activities.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible chemicals.
  • Asymmetric Synthesis

    Due to its chirality (presence of a chiral center), t-Butyl (R)-2-hydroxypentanoate can be used as a chiral building block in the synthesis of other chiral molecules. Researchers can utilize it as a starting material for the preparation of complex, stereochemically pure compounds important in drug discovery and development [].

    • For instance, a study describes its use as a chiral auxiliary in the synthesis of enantiopure β-hydroxy acids, valuable intermediates for pharmaceuticals [].
  • Biodegradable Polymers

    The t-butyl group in the molecule can be cleaved under specific conditions, leaving behind (R)-2-hydroxypentanoic acid. This acid is a monomer for the synthesis of polyesters, a class of biodegradable polymers. These polymers have gained significant interest for their potential applications in drug delivery, tissue engineering, and environmental remediation due to their degradability [].

    • Research efforts are exploring the development of biocompatible and biodegradable polyesters derived from (R)-2-hydroxypentanoic acid for various biomedical applications [].
Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-hydroxypentanoic acid and tert-butanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can lead to the formation of different esters.
  • Reduction: The carbonyl group in the ester can be reduced to yield corresponding alcohols.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

Tert-Butyl (R)-2-hydroxypentanoate exhibits notable biological activities. It has been studied as an intermediate in the synthesis of compounds aimed at treating conditions such as Alzheimer's disease. Research indicates that it may play a role in modulating biological pathways related to neurodegenerative diseases . Additionally, its structure suggests potential antioxidant properties, which are common among similar compounds.

The synthesis of tert-butyl (R)-2-hydroxypentanoate can be achieved through several methods:

  • Direct Esterification: Reacting 2-hydroxypentanoic acid with tert-butyl alcohol in the presence of an acid catalyst.
  • Boron-Catalyzed Synthesis: Utilizing boron-based catalysts to facilitate the reaction between pentanoic acid derivatives and tert-butanol under controlled conditions .
  • Enzymatic Methods: Employing lipases or other enzymes to catalyze the formation of the ester from corresponding acids and alcohols, which may offer higher selectivity for the desired stereoisomer .

Tert-Butyl (R)-2-hydroxypentanoate finds applications in various fields:

  • Pharmaceuticals: As a synthetic intermediate for drugs targeting neurological disorders.
  • Chemical Synthesis: Used in organic synthesis as a building block for more complex molecules.
  • Research: Its properties make it a subject of interest in studies related to drug design and development.

Studies on tert-butyl (R)-2-hydroxypentanoate have focused on its interactions with biological targets, particularly in relation to its potential neuroprotective effects. Research indicates that it may influence pathways associated with neuronal health and function, thereby contributing to therapeutic strategies against neurodegenerative diseases . Further interaction studies are necessary to elucidate its mechanisms of action fully.

Tert-butyl (R)-2-hydroxypentanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaBiological ActivityUnique Features
Tert-butyl (S)-2-hydroxypentanoateC9H18O3Potentially similar neuroprotective effectsDifferent stereochemistry
Tert-butyl 4-hydroxybenzoateC10H12O3Antioxidant propertiesAromatic ring presence
Tert-butyl acetateC6H12O2Solvent and flavoring agentSimpler structure without hydroxyl group

The uniqueness of tert-butyl (R)-2-hydroxypentanoate lies in its specific chiral configuration and potential applications in medicinal chemistry, particularly concerning neurological health. Its structural characteristics allow it to participate in diverse

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.125594432 g/mol

Monoisotopic Mass

174.125594432 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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